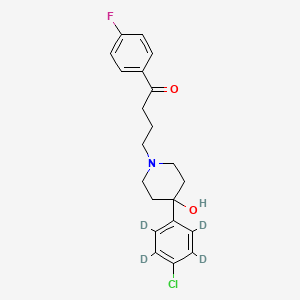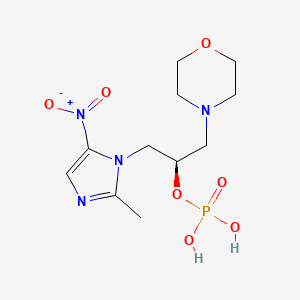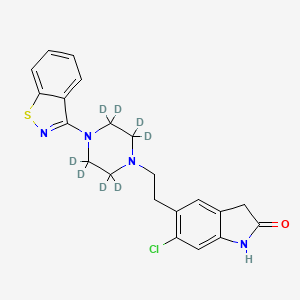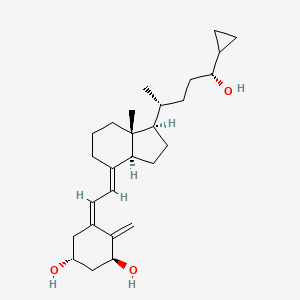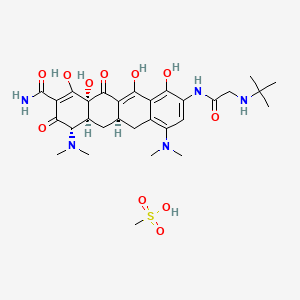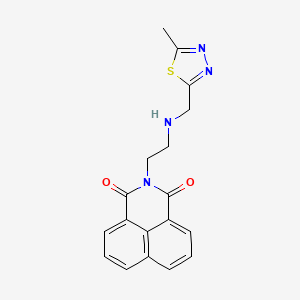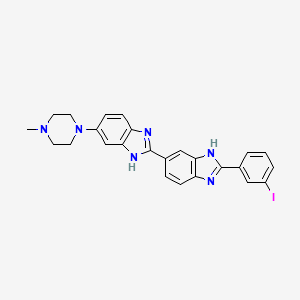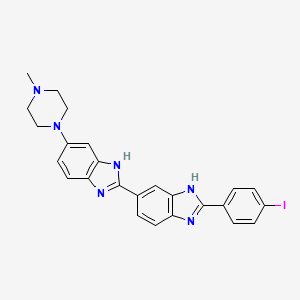
LY2365109 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY2365109 hydrochloride is a potent and selective GlyT1 inhibitor, with an IC50 of 15.8 nM for glycine uptake in cells over-expressing hGlyT1a . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of LY2365109 hydrochloride is C22H28ClNO5 . The molecular weight is 421.91 g/mol . The structure includes a benzodioxol group, a tert-butyl group, and a phenoxy group .Physical And Chemical Properties Analysis
LY2365109 hydrochloride is a solid, white to off-white compound . It has a high solubility in DMSO (≥ 31 mg/mL) but is insoluble in water . The compound has a rotatable bond count of 8 and a topological polar surface area of 68.2 Ų .Scientific Research Applications
Glycine Transporter 1 (GlyT1) Inhibition
LY2365109 hydrochloride is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) . The IC50 values are 15.8 nM at GlyT1 and > 30,000 nM at GlyT2, indicating its high selectivity for GlyT1 over GlyT2 .
Elevation of CSF Levels of Glycine
The compound induces a dose-dependent elevation in cerebrospinal fluid (CSF) levels of glycine . This could have implications in the treatment of disorders where glycine levels are implicated.
Enhancement of Acetylcholine Release
LY2365109 hydrochloride has been shown to enhance the release of acetylcholine in the striatum . This could potentially be beneficial in conditions where acetylcholine levels are deficient.
Enhancement of Dopamine Release
In addition to acetylcholine, the compound also enhances the release of dopamine in the prefrontal cortex . This could have potential applications in the treatment of disorders related to dopamine dysregulation.
Locomotor Activity Modulation
At higher doses, LY2365109 hydrochloride produces profound locomotor impairments . This could be of interest in studying the mechanisms of motor control and related disorders.
Respiratory Function Modulation
The compound has been shown to cause respiratory impairments at higher doses . This could be useful in studying the effects of glycine transport inhibition on respiratory function.
Mechanism of Action
Target of Action
LY2365109 hydrochloride is a potent and selective inhibitor of glycine transporter 1 (GlyT1). GlyT1 is primarily responsible for the reuptake of glycine, an important neurotransmitter, from the synaptic cleft back into neurons and glial cells. By inhibiting GlyT1, LY2365109 increases the availability of glycine in the synaptic cleft .
Mode of Action
LY2365109 binds to GlyT1 with high affinity, preventing the transporter from reabsorbing glycine into the presynaptic neuron. This inhibition leads to elevated levels of glycine in the synaptic cleft, which can enhance glycine-mediated neurotransmission. Glycine acts as a co-agonist at NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity, learning, and memory .
Biochemical Pathways
The primary biochemical pathway affected by LY2365109 is the glycine reuptake pathway. By inhibiting GlyT1, the compound increases extracellular glycine levels, which in turn enhances NMDA receptor activity. This can lead to increased calcium influx into neurons, promoting various downstream signaling pathways involved in synaptic plasticity and neuroprotection .
Pharmacokinetics
LY2365109 hydrochloride exhibits favorable pharmacokinetic properties. It is well-absorbed when administered orally and has a good bioavailability. The compound is metabolized primarily in the liver and excreted via the kidneys. Its half-life allows for sustained inhibition of GlyT1, making it effective for therapeutic use .
Result of Action
At the molecular level, LY2365109 increases glycine levels in the synaptic cleft, enhancing NMDA receptor function. This can lead to improved synaptic plasticity and cognitive function. At the cellular level, the increased NMDA receptor activity can promote neuroprotection and potentially ameliorate symptoms of neurological disorders such as schizophrenia and epilepsy .
Action Environment
The efficacy and stability of LY2365109 can be influenced by various environmental factors. For instance, the presence of other neurotransmitters and modulators in the synaptic cleft can affect its inhibitory action on GlyT1. Additionally, factors such as pH, temperature, and the presence of metabolic enzymes can influence the compound’s stability and bioavailability .
Safety and Hazards
properties
IUPAC Name |
2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5.ClH/c1-22(2,3)17-11-15(16-6-8-19-20(12-16)28-14-27-19)5-7-18(17)26-10-9-23(4)13-21(24)25;/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVOAGQZHDAFRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2=CC3=C(C=C2)OCO3)OCCN(C)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LY2365109 hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


